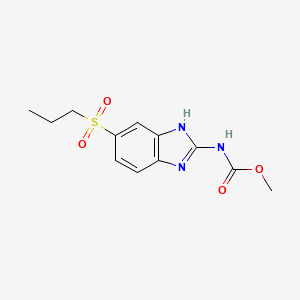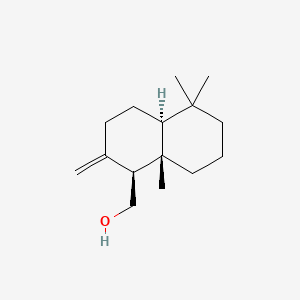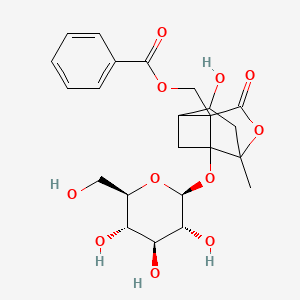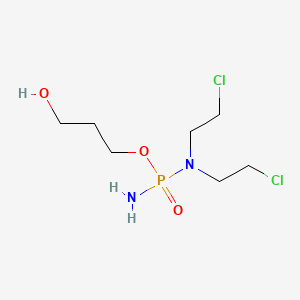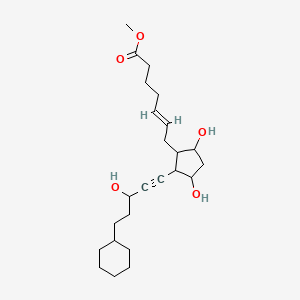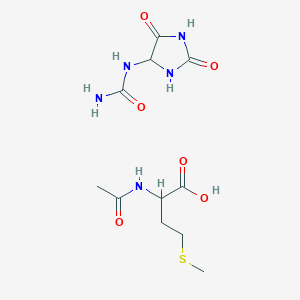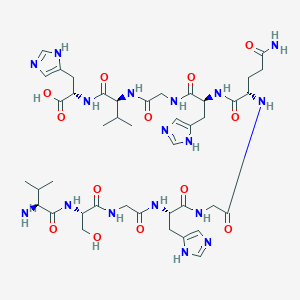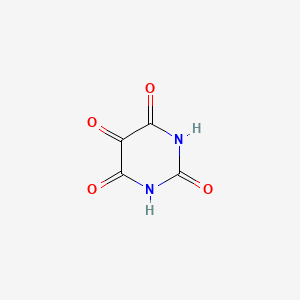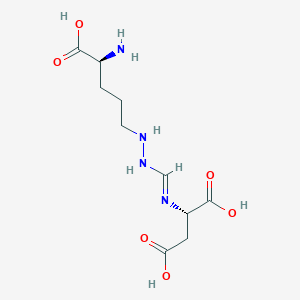
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline to arginine. This compound is essential for the detoxification of ammonia in the liver and is also involved in the citrulline-nitric oxide cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-argininosuccinic acid can be synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme argininosuccinate synthetase. The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within cells .
Industrial Production Methods: Industrial production of L-argininosuccinic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of L-argininosuccinic acid from citrulline and aspartic acid. The fermentation process is followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: L-argininosuccinic acid undergoes several types of reactions, including:
Hydrolysis: It can be hydrolyzed to form arginine and fumarate, a reaction catalyzed by the enzyme argininosuccinate lyase.
Oxidation and Reduction: While specific oxidation and reduction reactions involving L-argininosuccinic acid are less common, its derivatives and related compounds may participate in such reactions.
Common Reagents and Conditions:
Hydrolysis: The hydrolysis reaction typically requires the presence of the enzyme argininosuccinate lyase and occurs under physiological conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed:
Arginine and Fumarate: The primary products formed from the hydrolysis of L-argininosuccinic acid.
Scientific Research Applications
L-argininosuccinic acid has several scientific research applications, including:
Mechanism of Action
L-argininosuccinic acid exerts its effects primarily through its role in the urea cycle and the citrulline-nitric oxide cycle. In the urea cycle, it is converted to arginine and fumarate by the enzyme argininosuccinate lyase. Arginine is then further metabolized to produce urea, which is excreted from the body, and nitric oxide, a signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Citrulline: An intermediate in the urea cycle that is converted to L-argininosuccinic acid.
Arginine: A product of L-argininosuccinic acid hydrolysis and a precursor to nitric oxide.
Fumarate: Another product of L-argininosuccinic acid hydrolysis, involved in the citric acid cycle.
Uniqueness: L-argininosuccinic acid is unique due to its dual role in both the urea cycle and the citrulline-nitric oxide cycle. This dual functionality makes it a critical compound for both detoxification of ammonia and the production of nitric oxide, a key signaling molecule .
Properties
CAS No. |
2387-71-5 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6-/m0/s1 |
InChI Key |
KDZOASGQNOPSCU-WDSKDSINSA-N |
SMILES |
C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
2387-71-5 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





